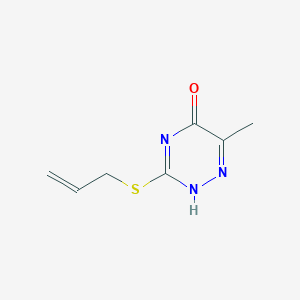

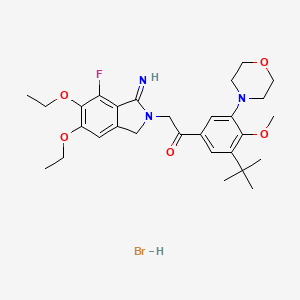

Barbituric acid, 5-allyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

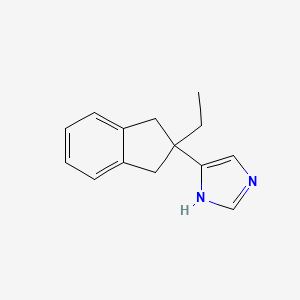

Barbituric acid, 5-allyl-, arbituric acid is discontinued (DEA controlled substance). It is an odourless powder and is soluble in water. It has a very high pharmacological activity and can be used to synthesize addition derivatives of it, to be used in novel drug discovery. It basically acts on the central nervous system (CNS) depressants, thereby possessing a wide range from mild sedation to total anaesthesia.

Wissenschaftliche Forschungsanwendungen

Enantioselective and Photoreactive General Anesthetic

5-Allyl barbituric acid derivatives, like mephobarbital, show potential as potent, enantioselective general anesthetics. These compounds can potentiate GABA-induced currents and increase affinity for GABA(A) receptors, indicating their suitability for identifying barbiturate binding sites on Cys-loop receptors (Savechenkov et al., 2012).

Deprotection of Allyl Amines and Other Compounds

Solid-supported barbituric acid is used in palladium(0)-catalyzed deprotection of allyl amines, carbamates, carbonates, esters, and ethers. This process facilitates the isolation and purification of the deprotected compounds (Tsukamoto et al., 2003).

Molecular Symmetry and Drug Activity

The molecular symmetry, charge distribution, and lipophilicity of barbituric acid derivatives like 5-allyl barbituric acid influence their activity in biological systems. These properties affect the compound's ability to traverse cell membranes (Jain, 2011).

Pharmacologic Effects of Allyl-Substituted Oxopyrimidine Analogues

Allyl-substituted oxopyrimidine analogues of barbituric acid, like 5-allyl barbituric acid, exhibit hypnotic and anticonvulsant activities. These compounds interact with various barbiturates, prolonging induced sleep and demonstrating central depressant effects (Yamamoto, 2005).

Inhibitor of Nicotinic Acetylcholine Receptors

5-Allyl barbituric acid derivatives act as inhibitors of nicotinic acetylcholine receptors and modulators of GABAA receptors, indicating their potential in anesthesia and GABAAR studies (Hamouda et al., 2014).

Hydrogen-Bond Motifs and Crystal Structure

N-monosubstituted derivatives of barbituric acid, including 5-allyl variants, display distinct hydrogen-bond motifs. These compounds form either hydrogen-bonded dimers or chains, influencing their crystal structures (Gelbrich et al., 2010).

Catalytic Asymmetric Synthesis

Barbituric acid derivatives are involved in catalytic asymmetric synthesis, yielding compounds with significant biological potential. This process includes α-functionalization to obtain quaternary barbituric acids (del Pozo et al., 2017).

Eigenschaften

CAS-Nummer |

2565-43-7 |

|---|---|

Produktname |

Barbituric acid, 5-allyl- |

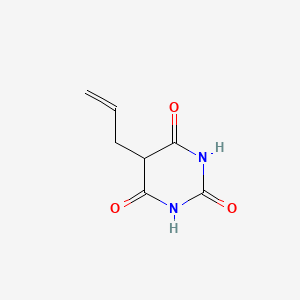

Molekularformel |

C7H8N2O3 |

Molekulargewicht |

168.15 g/mol |

IUPAC-Name |

5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C7H8N2O3/c1-2-3-4-5(10)8-7(12)9-6(4)11/h2,4H,1,3H2,(H2,8,9,10,11,12) |

InChI-Schlüssel |

JLXDSDWQIIJSHV-UHFFFAOYSA-N |

SMILES |

C=CCC1C(=O)NC(=O)NC1=O |

Kanonische SMILES |

C=CCC1C(=O)NC(=O)NC1=O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

2565-43-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Barbituric acid, 5-allyl-; 5-Allylbarbituric acid; 5-Allyl-2,4,6-pyrimidinetrione; Deallylallobarbitone. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.